Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
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Description
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of pyrano[3,4-c]pyrrole , a group of condensed heterocyclic compounds .
Synthesis Analysis
The synthesis of derivatives of pyrano[3,4-c]pyrrole has been covered in the literature . The methods for their preparation can be divided into three main groups: annulation of the pyran ring, annulation of the pyrrole fragment, and cascade heterocyclizations . For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring is obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .Chemical Reactions Analysis
The main approach to the preparation of a condensed pyrano[3,4-c]pyrrole system is the addition of a pyran ring to an already existing pyrrole ring . This involves reactions of intramolecular heterocyclization . A common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Derivatives
Researchers have developed methods for synthesizing octahydropyrano[3,2-b]pyrrole derivatives through double reductive amination, showcasing the potential of these compounds in creating novel N-heterobicyclic compounds with high stereoselectivity (Ma et al., 2013). Another study explored a new route to octahydropyrrolo[1,2-a]pyrazine and its homologs, indicating the versatility of similar frameworks in drug synthesis (Likhosherstov et al., 1993).
Chemical Reactions and Mechanisms
The intramolecular 1,5-hydrogen atom transfer reaction promoted by phosphoramidyl and carbamoyl radicals for synthesizing 2-amino-C-glycosides demonstrates the utility of these compounds in complex chemical transformations (Francisco et al., 2007). Additionally, a novel three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles has been established, revealing a method for building molecular complexity efficiently (Gao et al., 2016).
Material Science and Biochemistry Applications
The preparation of a new DABCO-based ionic liquid and its application in synthesizing biologically active compounds hints at the broader applicability of these chemical frameworks beyond traditional synthesis, potentially in green chemistry and catalysis (Shirini et al., 2017).
Properties
IUPAC Name |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-1-2-12-4-6(8)3-9-5-8/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESITGGBKKRCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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